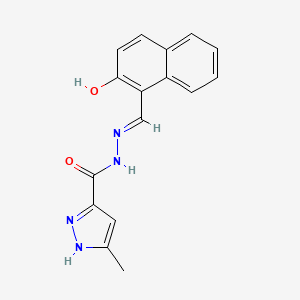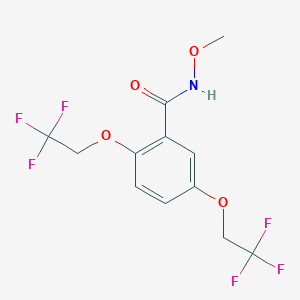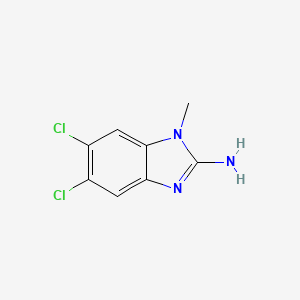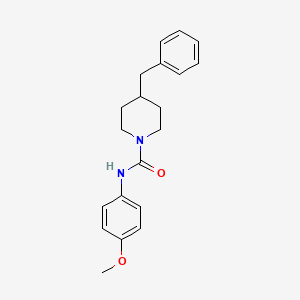![molecular formula C16H17N3O2 B2835615 3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448038-40-1](/img/structure/B2835615.png)
3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Antifungal Activities
One of the key applications of derivatives similar to the compound is in the development of antiviral and antifungal agents. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown significant antiviral properties against a range of RNA and DNA viruses. These derivatives exhibit substantial activity particularly against RNA viruses, highlighting the potential of structural modifications at specific positions to enhance biological activity (Bergstrom et al., 1984). Similarly, some 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound have demonstrated antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger, suggesting their application in developing antifungal agents (Jafar et al., 2017).
Synthetic Applications
The versatility of the pyrrolo[3,4-d]pyrimidin-6(7H)-yl structure has been exploited in synthetic chemistry for constructing complex molecules. For instance, novel synthesis routes have been developed for creating oxo pyrimido pyrimidine derivatives, showcasing the compound's utility in generating diverse molecular architectures with potential pharmacological activities (Jadhav et al., 2022).
Antitumor and Antifolate Activities
Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their antitumor and antifolate inhibitory activities. Novel 2,4-diamino-5-substituted derivatives have been synthesized as potential inhibitors of dihydrofolate reductases, showcasing the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 1995).
Inhibitors of Enzymes in Disease Pathogenesis
The structure has been utilized in the design of inhibitors targeting enzymes involved in disease pathogenesis. For example, synthesis of specific derivatives has targeted the LRRK2 enzyme for potential imaging in Parkinson's disease, demonstrating the application of these compounds in neurodegenerative disease research (Wang et al., 2017).
Propiedades
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-5-2-12(3-6-14)4-7-16(20)19-9-13-8-17-11-18-15(13)10-19/h2-3,5-6,8,11H,4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQWYYXWFFRDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
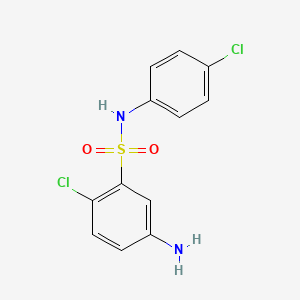
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide](/img/structure/B2835534.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2835539.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2835540.png)
![2H-Triazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2835541.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2835542.png)
![N-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2835543.png)
